REACTION_CXSMILES
|
[C:1]([OH:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1.S(Cl)([Cl:14])=O>CN(C)C=O>[C:1]([Cl:14])(=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
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C(C1=CC(=CC=C1)OC)(=O)O
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Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
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Details
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under reflux in a round-bottom flask with desiccant in the top of the condenser for exclusion of atmospheric moisture
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Type
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DISTILLATION
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Details
|
Excess thionyl chloride was distilled from the product
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Type
|
CUSTOM
|
Details
|
a rotary film-evaporator at about 200 torr (26.6 kPa)
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(=CC=C1)OC)(=O)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |